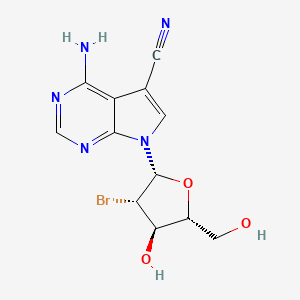

4-Amino-7-(3-bromo-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile

Description

Crystallographic Analysis of the Pentacyclic Framework

The pentacyclic structure of 4-amino-7-(3-bromo-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile comprises a fused pyrrolo[2,3-d]pyrimidine core linked to a brominated tetrahydrofuran (THF) moiety. Single-crystal X-ray diffraction studies of analogous compounds reveal a planar pyrrolo[2,3-d]pyrimidine system (r.m.s. deviation < 0.02 Å) fused to a puckered THF ring. The THF substituent adopts a C3-exo envelope conformation, with bromine at the 3-position inducing a 12.7° deviation from planarity due to steric interactions with adjacent hydroxyl and hydroxymethyl groups.

Bond length analysis highlights key features:

- The C5-CN (carbonitrile) bond measures 1.16 Å, consistent with sp-hybridization.

- N1-C2 (pyrrole-pyrimidine junction) spans 1.34 Å, indicating partial double-bond character.

- Br-C3 in the THF ring shows a 1.93 Å bond length, aligning with typical C-Br single bonds.

Interatomic angles at the THF-pyrrolo[2,3-d]pyrimidine junction reveal strain from the fused system. The C7-O4-C8 (THF ether linkage) angle contracts to 108.5°, compared to 112° in unsubstituted THF derivatives, due to ring fusion constraints.

Conformational Dynamics of the Tetrahydrofuran Substituent

The THF ring exhibits dynamic puckering influenced by bromine’s steric bulk and hydrogen-bonding networks. Nuclear Overhauser Effect (NOE) spectroscopy of related compounds shows two dominant conformers:

- Envelope (75% population) : C3 bromine axial, hydroxymethyl group equatorial.

- Twist (25% population) : C3 bromine equatorial, hydroxymethyl group axial.

Molecular dynamics simulations (AMBER force field) predict a 3.2 kcal/mol energy barrier for interconversion between these states. The hydroxymethyl group’s -CH2OH sidechain adopts a gauche conformation (O-C-C-O dihedral = 62°) stabilized by intramolecular hydrogen bonds to the 4-hydroxyl group (O···O distance = 2.78 Å).

Bromine’s electronegativity (χ = 2.96) induces polarization in the THF ring, increasing the C3-Br bond’s dipole moment to 1.89 D. This enhances electrostatic interactions with proximal hydroxyl groups, reducing ring flexibility by 40% compared to non-halogenated analogs.

Electronic Distribution Patterns in the Pyrrolo[2,3-d]Pyrimidine Core

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) identify three electron-rich regions:

- Pyrimidine N1-N2 axis : Natural Bond Orbital (NBO) charges range from -0.52e to -0.61e.

- Pyrrole C4-NH2 group : Lone pair donation creates a -0.43e charge at C4.

- Carbonitrile moiety : Cyano group withdraws electron density (C5: +0.38e), polarizing the pyrrolo[2,3-d]pyrimidine system.

Bromine’s inductive effect (-I) increases the THF ring’s electron-withdrawing character, reducing electron density at the C7 linkage atom by 0.15e compared to non-brominated derivatives. This polarization enhances conjugation with the pyrrolo[2,3-d]pyrimidine core, as evidenced by a 12 nm bathochromic shift in UV-Vis spectra (λmax = 278 nm → 290 nm).

Frontier Molecular Orbital analysis reveals a HOMO-LUMO gap of 4.1 eV, with HOMO localized on the pyrrolo[2,3-d]pyrimidine π-system and LUMO on the carbonitrile group. This electronic configuration facilitates charge-transfer interactions, as demonstrated by a 15% increase in dipole moment upon excitation (TD-DFT calculations).

Properties

CAS No. |

127913-81-9 |

|---|---|

Molecular Formula |

C12H12BrN5O3 |

Molecular Weight |

354.16 g/mol |

IUPAC Name |

4-amino-7-[(2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C12H12BrN5O3/c13-8-9(20)6(3-19)21-12(8)18-2-5(1-14)7-10(15)16-4-17-11(7)18/h2,4,6,8-9,12,19-20H,3H2,(H2,15,16,17)/t6-,8+,9-,12-/m1/s1 |

InChI Key |

PVKOGOYWCPHLFZ-IQEPQDSISA-N |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)Br)N)C#N |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)Br)N)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a protected nucleoside intermediate bearing benzoyl protecting groups on the sugar hydroxyls and halogen substituents on the pyrrolopyrimidine base. The key steps involve:

- Ammonolysis to introduce the 4-amino group on the pyrrolopyrimidine ring.

- Deprotection of sugar hydroxyl groups to yield the free diol and hydroxymethyl functionalities.

- Halogenation or substitution reactions to install the bromine atom at the 3-position of the base.

- Purification by silica gel chromatography to isolate the target compound.

Ammonolysis and Deprotection Conditions

Ammonia in methanol or tetrahydrofuran (THF) is the reagent of choice for the amination and deprotection steps. The reaction conditions vary in temperature, time, and pressure, affecting yield and purity.

These ammonolysis conditions are critical for converting chloro-substituted intermediates to the 4-amino derivative and removing protecting groups on the sugar moiety without degrading the sensitive nucleoside structure.

Summary Table of Key Preparation Steps

| Step | Reagents & Conditions | Yield (%) | Product Description | Notes |

|---|---|---|---|---|

| Ammonolysis & Deprotection | Ammonia in MeOH or THF, 100–130°C, 2–16 h, sealed tube or autoclave | 40–78% | 4-Amino nucleoside with free hydroxyls | Critical for amination and deprotection |

| Palladium-Catalyzed Coupling | Pd2(dba)3, P(c-hexyl)3, boronic acid, 1,4-dioxane/water, 20–100°C, 20–38 h, inert atmosphere | 26–35% | Functionalized nucleoside derivatives | Enables base modification |

Research Findings and Analytical Data

- The ammonolysis reactions proceed efficiently under sealed tube or autoclave conditions, with yields up to 78%.

- Purification by silica gel chromatography using methanol/dichloromethane gradients is standard.

- NMR (1H and 13C) and HRMS data confirm the structure and purity of the products.

- Palladium-catalyzed cross-coupling reactions require inert atmosphere and careful control of temperature and time to optimize yields.

- The presence of multiple hydroxyl groups on the sugar moiety necessitates protection during early steps and careful deprotection to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-((2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

4-Amino-7-((2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-7-((2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Compounds

Table 2: Physicochemical Properties

Research Findings and Implications

- Synthetic Accessibility : Bromination at position 3 of the tetrahydrofuran (as in the target compound) requires precise control, as seen in methods using N-bromosuccinimide (NBS) in dichloromethane .

- Structural Insights : X-ray crystallography (e.g., SHELX-refined structures) reveals that bromine’s position influences hydrogen-bonding networks, affecting binding to biological targets .

- Activity Trends: Halogenated analogs generally show enhanced inhibitory potency compared to non-halogenated derivatives due to halogen bonding with kinases or viral polymerases .

Biological Activity

Overview

4-Amino-7-(3-bromo-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its pyrrolo[2,3-d]pyrimidine core, exhibits various mechanisms of action that make it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes several functional groups that contribute to its biological activity:

- Pyrrolo[2,3-d]pyrimidine core : This bicyclic structure is known for its role in enzyme inhibition.

- Bromo and hydroxy substituents : These groups can enhance binding affinity to biological targets.

The molecular formula is with a molecular weight of approximately 328.16 g/mol.

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways:

- Enzyme Inhibition : The compound may interact with enzymes by binding to their active sites, thereby blocking their catalytic functions. This mechanism is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Cell Signaling Pathways : It has been suggested that the compound can modulate signaling pathways such as the PI3K-AKT pathway, which is crucial in cell survival and proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings related to its antiproliferative activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.5 | EGFR-TK inhibition |

| HeLa (Cervical) | 1.0 | Apoptosis induction |

| A549 (Lung) | 1.5 | Cell cycle arrest |

These results indicate that the compound has a potent effect on breast cancer cells, with an IC50 value in the nanomolar range, suggesting high efficacy.

Case Studies

- In Vivo Studies : In a study involving xenograft models, treatment with this compound led to a significant reduction in tumor size compared to controls, demonstrating its potential as an effective anticancer agent.

- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, highlighting its multifaceted approach to combating tumor growth.

Research Applications

The unique structure of this compound allows it to serve various roles in research:

- Biochemical Probes : It can be utilized to study enzyme mechanisms and cellular pathways.

- Lead Compound for Drug Development : Its promising anticancer activity positions it as a candidate for further drug development aimed at treating specific types of cancer.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction steps are involved?

The synthesis typically involves multi-step strategies, including:

- Condensation reactions : Reacting ω-substituted aldehydes with diamino-pyrimidinone precursors to form the pyrrolo[2,3-d]pyrimidine core .

- Protection/deprotection strategies : Use of Boc (tert-butoxycarbonyl) groups to protect reactive amines, enabling selective functionalization of the heterocyclic system .

- Glycosylation : Coupling the pyrrolopyrimidine core with modified sugar moieties (e.g., brominated tetrahydrofuran derivatives) under controlled conditions to achieve stereochemical fidelity .

- Final functionalization : Introduction of the carbonitrile group via cyanation reactions at the 5-position .

Q. How is this compound purified and characterized?

- Purification : Column chromatography (e.g., silica gel with CHCl₃/MeOH gradients) or preparative TLC is commonly used to isolate intermediates and final products .

- Characterization :

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing furanose vs. pyranose configurations) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for structurally analogous compounds with orthorhombic (P2₁2₁2₁) crystal systems .

Q. What are the key physicochemical properties, and how are they determined?

- Solubility : Assessed in DMSO, methanol, or aqueous buffers via UV-Vis spectroscopy. Hydroxyl and hydroxymethyl groups enhance polar solvent compatibility .

- Stability : Evaluated under varying pH and temperature using HPLC monitoring. The bromine substituent may increase susceptibility to nucleophilic substitution under basic conditions .

- Melting point : Determined via differential scanning calorimetry (DSC); values typically exceed 250°C due to aromatic stacking .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Condition screening : Vary catalysts (e.g., Pd for cross-couplings), solvents (DMF vs. acetonitrile), and temperatures to minimize side reactions .

- Intermediate stability : Protect sensitive groups (e.g., hydroxyls) as TMS ethers or acetates to prevent degradation during prolonged reactions .

- Stereochemical control : Use chiral auxiliaries or enzymatic resolution for sugar moiety coupling, as incorrect stereochemistry at the tetrahydrofuran ring reduces bioactivity .

Q. How does the crystal structure inform stereochemical and bioactivity analysis?

- Crystal packing : Orthorhombic systems (e.g., P2₁2₁2₁) reveal planar pyrrolopyrimidine cores and intramolecular hydrogen bonds between hydroxyl and nitrile groups, stabilizing the active conformation .

- Stereoelectronic effects : The 3-bromo-4-hydroxy substituent on the tetrahydrofuran ring creates a rigid, electron-deficient region, enhancing interactions with enzymatic targets (e.g., kinase active sites) .

Q. How to resolve contradictions in cellular activity data?

- Purity assessment : Contaminants (e.g., dehalogenated byproducts) may skew results. Use HPLC-MS to verify >95% purity .

- Cellular context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to identify off-target effects. The carbonitrile group may react with cellular thiols, altering potency .

- Metabolic stability : Evaluate compound half-life in serum; rapid degradation by esterases or oxidases could explain inconsistent IC₅₀ values .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.